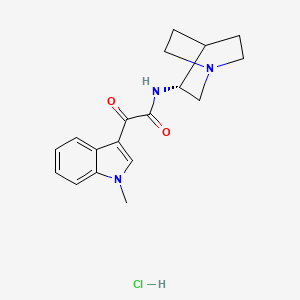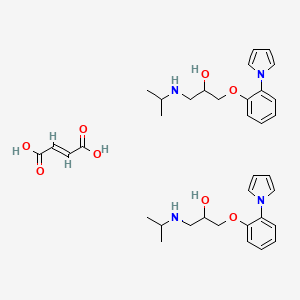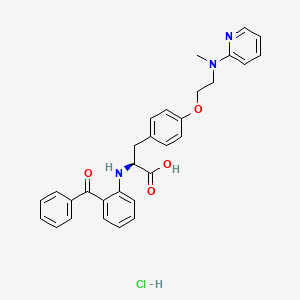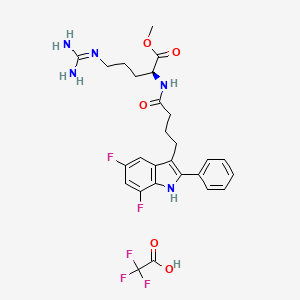
2-Isopropylphenyl (2-(naphthalen-2-yl)ethyl)carbamate
Descripción general
Descripción
2-Isopropylphenyl (2-(naphthalen-2-yl)ethyl)carbamate is a chemical compound with the molecular formula C22H23NO2 and a molecular weight of approximately 333.42 g/mol . It falls within the class of carbamates and exhibits interesting pharmacological properties.
Synthesis Analysis
The synthetic pathway for this compound involves the condensation of 2-isopropylphenol with 2-(naphthalen-2-yl)ethylamine , followed by carbamation. Detailed synthetic methods and reaction conditions are documented in relevant literature .
Molecular Structure Analysis
The molecular structure of 2-Isopropylphenyl (2-(naphthalen-2-yl)ethyl)carbamate consists of an isopropylphenyl group attached to a naphthalen-2-yl moiety via an ethyl linker. The carbamate functional group is also present. The compound’s three-dimensional arrangement and stereochemistry play a crucial role in its biological activity .
Chemical Reactions Analysis
The compound may undergo various chemical reactions, including hydrolysis of the carbamate group, oxidation, and substitution reactions. These reactions can impact its stability, bioavailability, and reactivity in biological systems .
Physical And Chemical Properties Analysis
- Spectral Data : NMR, HPLC, LC-MS, and UPLC data provide insights into the compound’s structure and purity .
Aplicaciones Científicas De Investigación
- Applications :
- Tumor Cell Migration and Invasion : JW 480 inhibits KIAA1363 hyperactivity, potentially reducing tumor cell migration and invasion .
- Tumor Growth Suppression : In vivo studies show that JW 480 reduces PC3 prostate cancer tumor xenograft growth in immune-deficient mice .
- Selective Targeting : JW 480 selectively inhibits KIAA1363 without significant cross-reactivity with other enzymes .
Cancer Research and Therapeutics
Insecticide and Pesticide Applications
Biochemical Research
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
(2-propan-2-ylphenyl) N-(2-naphthalen-2-ylethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2/c1-16(2)20-9-5-6-10-21(20)25-22(24)23-14-13-17-11-12-18-7-3-4-8-19(18)15-17/h3-12,15-16H,13-14H2,1-2H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNJGBMWAZRVEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC(=O)NCCC2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropylphenyl (2-(naphthalen-2-yl)ethyl)carbamate | |
CAS RN |
1354359-53-7 | |
| Record name | 1354359-53-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(2R)-2-[[[3-(4-Morpholinylmethyl)-2H-1-benzopyran-8-yl]oxy]methyl]morpholine dimethanesulfonate](/img/structure/B560222.png)





